Baricitinib-d3 -

Baricitinib-d3

Catalog Number: EVT-12562913
CAS Number:
Molecular Formula: C16H17N7O2S
Molecular Weight: 374.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Baricitinib-d3 is a deuterated form of baricitinib, a selective inhibitor of Janus kinase 1 and 2, primarily used in the treatment of autoimmune diseases such as rheumatoid arthritis and alopecia areata. Baricitinib functions by blocking the signaling pathways that lead to inflammation, thus modulating immune responses. The compound has gained attention not only for its therapeutic applications but also for its potential use in research settings, particularly in pharmacokinetic studies due to its isotopic labeling.

Source

Baricitinib was originally developed by Incyte Corporation and is marketed under the brand name Olumiant by Eli Lilly. The compound was first approved for medical use in Europe in February 2017 and subsequently by the FDA in May 2022 for various indications, including COVID-19 treatment.

Classification

Baricitinib-d3 is classified as a small molecule drug and falls under the category of immunomodulatory agents. It is specifically targeted towards inhibiting Janus kinases, which are critical in mediating inflammatory responses.

Synthesis Analysis

Methods

The synthesis of baricitinib-d3 involves several steps that modify the original baricitinib structure to incorporate deuterium atoms. The general synthetic pathway begins with key intermediates such as pyrazole-4-boronic acid pinacol ester and l-Boc-3-(cyanomethylene)azetidine, which undergo a series of reactions including Michael addition and coupling reactions.

Technical Details

  1. Starting Materials:
    • Pyrazole-4-boronic acid pinacol ester
    • l-Boc-3-(cyanomethylene)azetidine
  2. Reactions:
    • Michael addition reaction to form an intermediate.
    • Coupling reaction with a catalyst to yield another intermediate.
    • Amidation with ethanesulfonyl chloride to produce baricitinib-d3.
  3. Challenges: The synthesis may yield side products due to reactive intermediates, particularly during the amidation step where double replacement reactions can occur.
Molecular Structure Analysis

Structure

Baricitinib-d3 retains the core structure of baricitinib but includes deuterium at specific positions. The molecular formula is C16H14D3N7O2SC_{16}H_{14}D_3N_7O_2S, reflecting the incorporation of deuterium.

Data

  • Molecular Weight: Approximately 374.44 g/mol (considering deuterium substitution).
  • IUPAC Name: 2-[1-(ethanesulfonyl)-3-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)azetidin-3-yl]acetonitrile.
Chemical Reactions Analysis

Baricitinib-d3 undergoes similar chemical reactions as its non-deuterated counterpart but can be tracked more precisely due to the presence of deuterium. This isotopic labeling allows researchers to study metabolic pathways and pharmacokinetics more effectively.

Technical Details

  1. Reactions:
    • Coupling reactions with various intermediates.
    • Deuterated versions of common metabolic transformations can be monitored using mass spectrometry.
  2. Applications in Research: The incorporation of deuterium allows for enhanced detection and quantification in biological systems, making it useful in pharmacokinetic studies.
Mechanism of Action

Baricitinib-d3 acts as a reversible inhibitor of Janus kinase 1 and 2, with half maximal inhibitory concentrations (IC50) of approximately 5.9 nM and 5.7 nM, respectively. By inhibiting these kinases, it interferes with the signaling pathways that lead to inflammation and immune response modulation.

Process and Data

  1. Signaling Pathway: Inhibition leads to decreased phosphorylation of signal transducer and activator of transcription proteins, ultimately reducing pro-inflammatory cytokine production.
  2. Clinical Implications: This mechanism is crucial for managing conditions characterized by excessive inflammation, such as rheumatoid arthritis.
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Appearance: White to light pink powder
  • Solubility: Practically insoluble in water; solubility measured at approximately 0.357 mg/mL.

Chemical Properties

  • Boiling Point: Approximately 707.2 °C
  • pKa Values:
    • Strongest acidic pKa: 13.89
    • Strongest basic pKa: 3.91
  • LogP (Partition Coefficient): Indicates moderate lipophilicity (logP values around 1.08).
Applications

Scientific Uses

Baricitinib-d3 serves multiple roles in scientific research:

  1. Pharmacokinetic Studies: Its isotopic labeling allows for precise tracking within biological systems.
  2. Drug Interaction Studies: Understanding how baricitinib interacts with other medications can be enhanced using deuterated forms.
  3. Mechanistic Studies: Investigating the detailed mechanisms of action at a molecular level becomes feasible with this compound.

Properties

Product Name

Baricitinib-d3

IUPAC Name

2-[3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-1-(2,2,2-trideuterioethylsulfonyl)azetidin-3-yl]acetonitrile

Molecular Formula

C16H17N7O2S

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C16H17N7O2S/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20)/i1D3

InChI Key

XUZMWHLSFXCVMG-FIBGUPNXSA-N

Canonical SMILES

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Isomeric SMILES

[2H]C([2H])([2H])CS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.